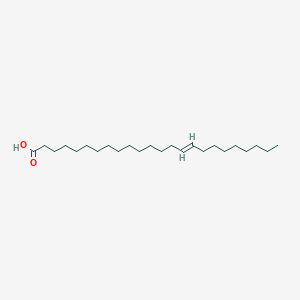

15-Tetracosenoic acid, (15E)-

Description

15-Tetracosenoic acid is a natural product found in Monascus purpureus with data available.

Properties

IUPAC Name |

(E)-tetracos-15-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10H,2-8,11-23H2,1H3,(H,25,26)/b10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHCXVQVJPWHRF-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: (15E)-Tetracosenoic Acid (Trans-Nervonic Acid)

Executive Summary

(15E)-Tetracosenoic acid (Trans-Nervonic Acid) is the geometric trans-isomer of the biologically critical lipid, Nervonic Acid (15Z). While the cis-isomer is a vital component of myelin sphingolipids and a biomarker for neurodegenerative disorders, the (15E) isomer serves primarily as a high-fidelity analytical standard , a biophysical probe for membrane fluidity studies, and a structural contaminant marker in pharmaceutical lipid production.

This guide details the physicochemical divergence between the (15E) and (15Z) isomers, provides a stereoselective synthesis workflow, and establishes a self-validating GC-MS protocol for their resolution—a critical quality attribute (CQA) in lipid nanoparticle (LNP) and API development.

Chemical Structure & Physicochemical Properties[1][2][3][4]

The stereochemistry of the double bond at the

Structural Divergence

-

Cis (15Z): Introduces a "kink" in the hydrocarbon chain (approx. 30-40° bend). This disrupts packing, lowers the melting point, and increases membrane fluidity.

-

Trans (15E): Maintains a quasi-linear structure similar to saturated fatty acids (like Lignoceric acid). This facilitates tighter packing (Van der Waals forces), raises the melting point, and rigidifies lipid bilayers.

Property Comparison Table

| Property | (15Z)-Tetracosenoic Acid (Nervonic) | (15E)-Tetracosenoic Acid (Trans-Nervonic) | Significance |

| CAS Number | 506-37-6 | 115863-91-7 | Unique identifier for procurement.[1] |

| Formula | Isomers share identical mass (MW 366.62).[2] | ||

| Melting Point | 42.5 – 43.0 °C | ~55 – 60 °C (Predicted*) | (15E) is solid at physiological temps; alters LNP stability. |

| Critical Micelle Conc. | Higher (more soluble) | Lower (aggregates easily) | Affects formulation homogeneity. |

| GC Elution (Polar) | Elutes Later | Elutes Earlier | Basis for chromatographic separation. |

| Biological Role | Myelin biosynthesis | Metabolic byproduct / Probe | (15E) is often non-functional in myelin. |

*Note: While specific experimental MP for pure (15E) varies in literature due to historical confusion with positional isomers (e.g., cis-17), trans-monoenes consistently melt 15-20°C higher than their cis counterparts due to acyl chain stacking.

Stereoselective Synthesis Protocol

To obtain high-purity (15E)-tetracosenoic acid for use as a standard, one cannot rely on partial hydrogenation (which yields mixed isomers). A Wittig-Schlosser modification is the gold standard for generating trans-alkenes selectively.

Synthesis Logic (Causality)

Standard Wittig reactions yield Z-alkenes. By adding a soluble lithium salt (LiBr) and performing a "Schlosser modification" (low temperature betaine formation followed by equilibration with phenyl lithium), the intermediate betaine isomerizes to the threo form, which eliminates to yield the E-alkene exclusively.

Workflow Visualization

Figure 1: Stereoselective synthesis pathway favoring the (E)-isomer via Schlosser-modified Wittig reaction.

Analytical Characterization: The Self-Validating Protocol

Distinguishing (15E) from (15Z) is the most critical task in lipid analysis. Standard C18 HPLC columns often fail to resolve these geometric isomers. Gas Chromatography (GC) with high-polarity capillary columns is the mandatory method.

Principle

Highly polar stationary phases (e.g., biscyanopropyl polysiloxane) interact strongly with the

Protocol: GC-FID/MS Separation

Objective: Quantify (15E) impurity in a (15Z) sample (or vice versa).

-

Derivatization (FAME Synthesis):

-

Reagent: 14%

in Methanol. -

Condition: 70°C for 10 mins.

-

Why: Free fatty acids tail badly on GC. Methyl esters (FAMEs) volatilize cleanly.

-

-

Column Selection (Critical):

-

Recommended:CP-Sil 88 or SP-2560 (100m length recommended for baseline resolution).

-

Avoid: Standard DB-1 or DB-5 columns (cannot separate geometric isomers).

-

-

GC Conditions:

-

Validation Criteria (System Suitability):

-

Resolution (

): The valley between (15E) and (15Z) peaks must be -

Elution Order: (15E) must elute before (15Z). If order is reversed, the column polarity is insufficient.

-

Analytical Decision Tree

Figure 2: Analytical decision tree for resolving 15-Tetracosenoic acid isomers.

Applications in Drug Development

Lipid Nanoparticles (LNPs)

In mRNA delivery formulations, the "phase transition temperature" (

-

Role of (15E): Can be used as a "stiffening agent." By doping (15E) into a (15Z)-rich formulation, researchers can incrementally raise the

of the LNP, reducing leakage at storage temperatures while allowing release at endosomal pH.

Biomarker for Metabolic Stress

While (15Z) is synthesized by elongation of Oleic acid, (15E) is often a marker of:

-

Dietary Intake: Consumption of hydrogenated oils.

-

Free Radical Stress: Thiyl radicals can catalyze the cis-to-trans isomerization of membrane lipids (see "Free Radical Induced Cis-Trans Biotransformation" in references). Detecting (15E) in patient samples can indicate oxidative stress levels in neurodegenerative studies.

References

-

Larodan Research Grade Lipids. (2025). 15(E)-Tetracosenoic acid | CAS 115863-91-7.[5][1][6] Retrieved from

-

National Institute of Standards and Technology (NIST). (2025). 15-Tetracosenoic acid, methyl ester, (Z)- Mass Spectrum and Retention Indices. Retrieved from

- Chatgilialoglu, C., et al. (2014). Free Radical Induced Cis-Trans Biotransformation of Unsaturated Lipids. Chemical Reviews.

-

Sigma-Aldrich. (2025). Supelco 37 Component FAME Mix & cis/trans FAME Standards. Retrieved from

-

MedChemExpress. (2025). 15(E)-Tetracosenoic acid (trans-Nervonic acid) for LNP Research. Retrieved from

-

Mjos, S. A. (2005). Properties of trans-isomers of eicosapentaenoic acid and docosahexaenoic acid methyl esters on cyanopropyl stationary phases. Journal of Chromatography A. (Foundational text on GC separation of LCFA isomers).

Sources

Biological Significance of (15E)-15-Tetracosenoic Acid in Lipid Metabolism

Executive Summary

(15E)-15-Tetracosenoic acid, commonly known as trans-nervonic acid , is the trans isomer of the critical myelin lipid nervonic acid ((15Z)-15-tetracosenoic acid). While the cis (Z) isomer is a physiological imperative for neuronal membrane fluidity and sphingolipid structure, the (15E) isomer represents a distinct stereochemical entity with unique biophysical properties and metabolic implications.

In biological systems, (15E)-15-tetracosenoic acid serves three primary roles:

-

Pathological Biomarker: Its presence often indicates dietary intake of industrial trans-fats or endogenous free-radical-mediated isomerization of the natural cis lipid.

-

Membrane Rigidifier: Unlike the kinked cis isomer, the linear trans configuration mimics saturated fatty acids, potentially altering myelin sheath stability and signal transduction.

-

Analytical Standard: Due to its low natural abundance, it is a high-value internal standard for the precise quantification of endogenous nervonic acid in LC-MS/GC-MS workflows.

This guide details the metabolic fate, structural biology, and analytical separation of the (15E) isomer, distinguishing it from its biologically dominant cis counterpart.

Chemical Identity & Structural Biology[1]

Stereochemical Distinction

The biological function of 24-carbon monounsaturated fatty acids (24:1) is dictated by the geometry of the double bond at carbon 15.

| Feature | (15Z)-15-Tetracosenoic Acid | (15E)-15-Tetracosenoic Acid |

| Common Name | Nervonic Acid | Trans-Nervonic Acid |

| Geometry | Cis (Boat-like kink) | Trans (Linear, rod-like) |

| Melting Point | ~42–43 °C | ~60–65 °C (Higher packing density) |

| Membrane Effect | Increases fluidity; essential for myelin | Decreases fluidity; mimics lignoceric acid (24:0) |

| Origin | Endogenous biosynthesis (ELOVL1/SCD1) | Dietary (hydrogenated oils), Radical stress, Synthetic |

Biophysical Impact on Membranes

In the myelin sheath, sphingomyelin and cerebrosides require long-chain fatty acids to span the bilayer. The cis double bond of natural nervonic acid introduces a "kink" that prevents tight packing, maintaining the liquid-crystalline phase necessary for saltatory conduction.

-

The (15E) Variant: The trans double bond straightens the hydrocarbon chain. Incorporation of (15E)-15-tetracosenoic acid into sphingolipids increases the phase transition temperature (

) of the membrane, potentially leading to rigid domains that impair protein mobility and ion channel function.

Biosynthesis and Metabolism

Origin of the (15E) Isomer

Mammalian desaturases (e.g., SCD1) exclusively introduce cis double bonds. Therefore, (15E)-15-tetracosenoic acid is not a direct product of standard human biosynthesis. Its presence arises from:

-

Elongation of Dietary Trans-Fats: The enzyme ELOVL1 (Elongation of Very Long Chain Fatty Acids protein 1) has broad substrate specificity. It can elongate Elaidic acid (trans-9-octadecenoic acid, 18:1t) obtained from diet (partially hydrogenated oils) into trans-11-eicosenoic acid, trans-13-docosenoic acid, and finally (15E)-15-tetracosenoic acid .

-

Cis-Trans Isomerization: Under conditions of high oxidative stress, thiyl radicals can attack the cis double bond of nervonic acid, catalyzing a conversion to the thermodynamically more stable trans (E) isomer.

Metabolic Pathway Visualization

The following diagram illustrates the parallel elongation pathways of Oleic (Cis) vs. Elaidic (Trans) acids.

Caption: Parallel elongation of cis and trans precursors. ELOVL enzymes process trans-isomers (red path) less efficiently than natural cis-isomers (green path), leading to accumulation of (15E)-tetracosenoic acid in tissues exposed to high dietary trans-fats.

Peroxisomal Beta-Oxidation

Very Long Chain Fatty Acids (VLCFAs) like 24:1 cannot be metabolized in mitochondria. They must undergo chain shortening in the peroxisome .

-

Mechanism: (15E)-15-Tetracosenoic acid is activated to its CoA ester and enters the peroxisome via the ABCD1 transporter (defective in Adrenoleukodystrophy/ALD).

-

Significance: The accumulation of 24:1 CoA esters (both cis and trans) is a hallmark of ALD. However, the trans isomer is more resistant to beta-oxidation enzymes (ACOX1), potentially exacerbating lipotoxicity in peroxisomal disorders.

Analytical Methodologies

Distinguishing (15E) from (15Z) and other isomers (like cis-17-tetracosenoic acid) is the primary technical challenge in lipidomics.

Chromatographic Separation Strategy

Standard C18 columns often fail to fully resolve the E/Z isomers. The use of Silver Ion Chromatography (Ag-HPLC) or highly polar cyano-polysiloxane GC columns is required.

Protocol: GC-MS Isomer Resolution

Objective: Quantify (15E)-15-tetracosenoic acid in plasma/tissue.

-

Lipid Extraction:

-

Homogenize tissue in Chloroform:Methanol (2:1 v/v) with BHT (antioxidant to prevent artificial isomerization).

-

Internal Standard: Add (15E)-15-Tetracosenoic acid-d5 (deuterated) if studying natural trans fats, or use the non-deuterated (15E) as a standard for cis quantification if (15E) is confirmed absent in the sample.

-

-

Derivatization (FAMEs):

-

Transesterify using 14% Boron Trifluoride (

) in methanol at 100°C for 30 min. -

Note: Acid-catalyzed methylation minimizes isomerization compared to base-catalyzed methods.

-

-

GC Parameters:

-

Column: SP-2560 or CP-Sil 88 (100m highly polar biscyanopropyl column).

-

Carrier Gas: Helium at 20 cm/sec.

-

Temp Program: 140°C (5 min) -> 4°C/min -> 240°C (hold 20 min).

-

Detection: EI-MS (SIM mode: m/z 366 for molecular ion, m/z 74 for McLafferty rearrangement).

-

-

Identification Logic:

-

Elution Order: On polar columns, trans isomers typically elute before cis isomers.

-

Critical Check: Verify separation from cis-17-tetracosenoic acid , which often co-elutes with the trans-15 isomer on shorter columns.

-

Analytical Workflow Diagram

Caption: GC-MS workflow for resolving tetracosenoic acid isomers. High-polarity columns are essential to separate the (15E) isomer from the dominant (15Z) and the minor (17Z) isomer.

Pathological Significance & Applications[1]

Adrenoleukodystrophy (ALD)

In X-linked ALD, the ABCD1 transporter failure leads to VLCFA accumulation. While 26:0 (Hexacosanoic acid) is the primary marker, 24:1 levels also rise.

-

Therapeutic Relevance: "Lorenzo's Oil" (a mix of oleic and erucic acid) aims to inhibit ELOVL1. Monitoring (15E)-15-tetracosenoic acid is crucial in these patients to ensure that dietary interventions (which might contain trans contaminants) are not contributing to membrane rigidity.

Multiple Sclerosis (MS)

MS is characterized by demyelination and a specific depletion of nervonic acid (15Z) in sphingolipids.[1]

-

Research Insight: Studies suggest that replacing lost (15Z) with (15E) (via non-specific supplementation or dietary error) fails to restore myelin function because the trans isomer cannot support the curvature required for the myelin sheath's tight wrapping.

Use as an Internal Standard

Because (15E)-15-tetracosenoic acid is virtually absent in healthy, non-trans-fat-fed mammalian tissue, it is an ideal internal standard for lipidomics.

-

Advantage: It behaves chemically identically to nervonic acid during extraction and derivatization but resolves chromatographically.

-

Protocol: Spike samples with 5 µM (15E)-15-tetracosenoic acid prior to extraction to normalize for recovery losses of the endogenous (15Z) isomer.

References

-

LIPID MAPS® Structure Database. (2024). 15E-tetracosenoic acid (LMFA01030093). Lipid Maps. Available at: [Link]

-

Thies, F., et al. (2024). Retention times and mass spectra of FAME standards: Misidentification of cis-17-tetracosenoic acid as trans-nervonic acid. UFZ Environmental Research. Available at: [Link]

-

Sébédio, J.L., & Christie, W.W. (2019). Metabolism of Trans Polyunsaturated Fatty Acids. AOCS Lipid Library. Available at: [Link]

-

Momi, C., et al. (2025). Nervonic acid versus tricosanoic acid as internal standards in quantitative gas chromatographic analyses. National Institutes of Health (PubMed). Available at: [Link]

Sources

The Biophysical and Analytical Divergence of C24:1 Fatty Acids: A Technical Guide on cis-Nervonic Acid vs. (15E)-15-Tetracosenoic Acid

Executive Summary

Very-long-chain fatty acids (VLCFAs) play an indispensable role in neurobiology, specifically in the biosynthesis and maintenance of the myelin sheath. Among these, the C24:1 fatty acids represent a critical area of study. The structural divergence between cis-nervonic acid ((15Z)-15-tetracosenoic acid) and its trans isomer, (15E)-15-tetracosenoic acid , dictates fundamentally different biophysical behaviors and pathophysiological outcomes. This whitepaper provides an in-depth mechanistic analysis of their physicochemical properties, their impact on lipid bilayer thermodynamics, and the advanced multidimensional chromatographic protocols required to accurately resolve them in complex biological matrices.

Structural and Physicochemical Divergence

The isomerism of the double bond at the 15th carbon atom is the core differentiator between these two molecules, driving a cascade of biophysical consequences.

-

cis-Nervonic Acid ((15Z)-15-Tetracosenoic Acid): This is the naturally occurring isomer, highly enriched in the sphingomyelin of mammalian white matter. The cis (Z) configuration forces both hydrogen atoms to the same side of the carbon chain, introducing a rigid ~30-degree kink in the hydrocarbon tail. This kink prevents tight molecular packing, lowering the melting point to approximately 38–39 °C[1].

-

trans-Nervonic Acid ((15E)-15-Tetracosenoic Acid): Possessing a trans (E) double bond, this isomer maintains a pseudo-linear aliphatic chain. It closely mimics the spatial footprint of saturated VLCFAs like lignoceric acid (C24:0). The trans isomer is rarely synthesized endogenously; rather, it is formed via thiyl radical-catalyzed isomerization during oxidative stress or introduced through dietary processing [1.13].

Quantitative Data Summary

| Property | cis-Nervonic Acid | trans-Nervonic Acid |

| IUPAC Name | (15Z)-15-Tetracosenoic acid | (15E)-15-Tetracosenoic acid |

| CAS Number | 506-37-6 | 115863-91-7 |

| Chemical Formula | C₂₄H₄₆O₂ | C₂₄H₄₆O₂ |

| Molecular Weight | 366.62 g/mol | 366.62 g/mol |

| Melting Point | ~38–39 °C | > 60 °C (Solid at physiological temp) |

| Molecular Geometry | Kinked (~30° bend) | Pseudo-linear |

| Membrane Effect | Fluidizing (Liquid-expanded phase) | Solidifying (Liquid-ordered phase) |

Biophysical Impact on Lipid Bilayers

The geometry of the C15 double bond directly governs the thermodynamic and mechanical properties of the cellular membrane[2].

The Causality of Membrane Fluidity: When incorporated into phospholipids or sphingolipids, the kinked structure of cis-nervonic acid acts as a steric wedge. This steric hindrance disrupts intra- and inter-molecular van der Waals interactions between adjacent lipid tails, lowering the phase transition temperature and promoting a highly mobile, liquid-expanded (LE) phase in Langmuir monolayers[2]. This fluidity is critical for the rapid propagation of action potentials along myelinated axons.

Conversely, the linear geometry of trans-nervonic acid allows for dense, highly ordered packing. Trans unsaturated lipids exhibit significantly higher packing densities than their cis counterparts because the intermolecular distance between chains is minimized[3]. This leads to the stabilization of liquid-ordered (Lo) phases, effectively solidifying lipid rafts. This rigidification can alter the conformational dynamics of embedded membrane proteins, including G-protein coupled receptors (GPCRs), potentially impairing signal transduction[3].

Caption: Logical relationship between C24:1 isomer geometry and membrane biophysics.

Analytical Methodologies for Isomer Resolution

Resolving cis and trans isomers of VLCFAs is notoriously difficult due to their identical molecular weights and highly similar boiling points. Standard reverse-phase liquid chromatography (RPLC) often fails to provide baseline separation. Therefore, a multidimensional On-line Liquid Chromatography-Gas Chromatography (LC-GC) approach, coupled with Mass Spectrometry (MS) and Flame Ionization Detection (FID), is the gold standard for trace analysis[4].

The Self-Validating LC-GC-MS Protocol

To ensure absolute trustworthiness in quantification, the following protocol utilizes internal standardization and orthogonal separation mechanisms. This ensures the system is self-validating: any analyte loss during sample prep is mirrored by the internal standard, neutralizing quantitative error[5].

Step 1: Internal Standardization & Lipid Extraction

-

Action: Spike the homogenized biological sample with a known concentration of a deuterated internal standard (e.g., d4-C24:0). Extract total lipids using a modified Folch method (Chloroform:Methanol 2:1).

-

Causality: Deuterated standards possess identical extraction efficiencies to the target analytes. This compensates for any matrix suppression or physical loss during processing[5].

Step 2: FAME Derivatization

-

Action: Evaporate the extract under nitrogen and derivatize using 14% Boron Trifluoride (BF₃) in methanol at 90 °C for 45 minutes to yield Fatty Acid Methyl Esters (FAMEs).

-

Causality: Free fatty acids are highly polar and non-volatile. Converting them to FAMEs masks the carboxylic acid group, significantly increasing volatility and thermal stability for GC analysis[5].

Step 3: LC Pre-fractionation (Clean-up)

-

Action: Inject the FAME extract into an HPLC equipped with a 5 µm silica gel pre-column. Use an isocratic mobile phase of 1% ethyl acetate in hexane. Collect the fraction eluting in the FAME window.

-

Causality: Biological matrices contain high levels of cholesterol and polar lipids. If injected directly into a GC, cholesterol co-elutes with C24 FAMEs, causing peak distortion. The silica gel LC step isolates the pure FAME fraction, eliminating false positives[4].

Step 4: High-Resolution GC Separation

-

Action: Transfer the LC fraction to a GC equipped with a non-polar capillary column (e.g., 30 m × 0.25 mm ID, 0.25 µm film thickness). Temperature program: Initial 100 °C (hold 2 min), ramp at 7 °C/min to 220 °C, then 5 °C/min to 240 °C.

-

Causality: The slow thermal ramp rate (5 °C/min) at the upper temperatures is critical. It leverages the minute differences in vapor pressure and stationary phase interaction between the cis and trans isomers to achieve baseline separation[6].

Step 5: MS/FID Detection

-

Action: Split the column effluent between an MS (Selected Ion Monitoring mode) and an FID.

-

Causality: MS in SIM mode (monitoring m/z 74 for monoenoic FAMEs and m/z 87 for saturated FAMEs) provides structural confirmation, while FID ensures a wide linear dynamic range for precise absolute quantification[6].

Caption: Step-by-step LC-GC-MS workflow for resolving nervonic acid isomers.

Pathophysiological Implications & Biomarker Utility

The ratio of cis to trans nervonic acid serves as a highly sensitive biomarker in both clinical diagnostics and food forensics.

In neurodevelopment, pure cis-nervonic acid is essential for the biosynthesis of myelin. The aberrant accumulation of trans-nervonic acid—often driven by thiyl radical catalysis during oxidative stress—can compromise myelin sheath integrity by rigidifying the lipid rafts of oligodendrocytes [1.13].

Furthermore, the specific cis/trans ratio of nervonic acid is utilized in food safety to differentiate central nervous system (CNS) tissue from various animal species. By establishing baseline isomer ratios, analytical chemists can detect the illegal inclusion of specified risk materials (SRM)—such as bovine brain tissue—in processed meats, which is critical for preventing the transmission of prion diseases[7].

References

1.4 - ResearchGate 2. - ResearchGate 3.6 - ACS Publications 4.5 - PMC 5.3 - ResearchGate 6.2 - ACS Publications 7. - Smolecule 8.1 - Canadian Science Publishing

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

The Stereochemical Divide: Natural Occurrence vs. Synthetic Production of (15E)-15-Tetracosenoic Acid

[1]

Executive Summary

(15E)-15-Tetracosenoic acid (trans-15-tetracosenoic acid) represents a critical stereochemical counterpoint to its biologically ubiquitous isomer, Nervonic acid ((15Z)-15-tetracosenoic acid).[1] While the cis (Z) isomer is a fundamental component of myelin sphingolipids and essential for neuronal membrane fluidity, the trans (E) isomer is largely xenobiotic or a minor metabolic anomaly.

This guide addresses the precise distinction between these two very long-chain fatty acids (VLCFAs). It provides a rigorous technical framework for the stereoselective synthesis of the (15E) isomer—essential for use as an analytical standard—and delineates the advanced chromatographic methods required to resolve it from complex biological matrices.

Chemical Profile & Stereochemical Distinction

The biological function of fatty acids is dictated by their three-dimensional topology.[1]

| Feature | (15Z)-15-Tetracosenoic Acid | (15E)-15-Tetracosenoic Acid |

| Common Name | Nervonic Acid | trans-Nervonic Acid |

| Configuration | Cis (Z) | Trans (E) |

| Geometry | Kinked / Bent (U-shape) | Linear / Rod-like |

| Melting Point | 42–43 °C | 60–62 °C (Estimated) |

| Membrane Effect | Increases fluidity; disorders packing | Increases rigidity; enhances packing |

| Primary Source | Brain white matter, Malania oleifera, Acer truncatum | Synthetic production; trace fermentation byproduct |

Structural Visualization

The cis double bond in Nervonic acid creates a "kink" that prevents tight packing of the lipid bilayer, essential for nerve impulse transmission. The trans configuration of the (15E) isomer mimics a saturated fatty acid, allowing tight packing that can compromise membrane dynamics.[1]

Natural Occurrence: The Cis-Dominance Rule[1]

Biological Rarity

In eukaryotic biology, desaturase enzymes (e.g., Stearoyl-CoA desaturase) introduce double bonds almost exclusively in the cis configuration.[1] Consequently, (15E)-15-tetracosenoic acid is not a constitutive component of healthy mammalian tissue.[1]

-

Mammalian Tissue: Absent or below detection limits in healthy myelin.[1] Its presence typically indicates dietary intake of partially hydrogenated oils or specific metabolic disorders involving peroxisomal beta-oxidation dysfunction.[1]

-

Microbial Sources: Trace amounts of trans-VLCFAs have been identified in specific fungal fermentations, such as Monascus purpureus (Red Yeast Rice), likely as a byproduct of non-specific enzymatic dehydrogenation or post-extraction isomerization [1].[1]

The "Trans-Fat" Implication

Unlike industrial trans-fats (C18:1 trans), which are common in processed foods, C24:1 trans is rare even in industrial settings because VLCFAs are not typically subjected to partial hydrogenation.[1] Therefore, the detection of (15E)-15-tetracosenoic acid in biological samples often serves as a specific biomarker for:

-

Analytical Artifacts: Thermal isomerization during GC injection.

-

Exogenous Contamination: Impure standard reagents.[1]

Synthetic Production: Stereoselective Protocols

Since natural sources are non-viable for isolation, the (15E) isomer must be produced synthetically.[1] To ensure high isomeric purity (>99% E), thermodynamic equilibration methods (e.g., iodine-catalyzed isomerization) are insufficient.[1]

Recommended Strategy: Julia-Kocienski Olefination .[1] This method is superior to the Wittig reaction for VLCFAs because it yields the E-alkene with high selectivity and produces easily separable byproducts.[1]

Retrosynthetic Analysis

The C24 chain is disconnected at the C15-C16 double bond.[1]

-

Fragment A (Electrophile): 15-oxopentadecanoic acid ester (C15 aldehyde).[1]

-

Fragment B (Nucleophile): 1-phenyl-1H-tetrazol-5-yl sulfone derivative of nonane (C9 sulfone).[1]

Step-by-Step Experimental Protocol

Reagents:

-

Potassium bis(trimethylsilyl)amide (KHMDS)[1]

-

1-Phenyl-1H-tetrazole-5-thiol[1]

-

1,2-Dimethoxyethane (DME) (Anhydrous)[1]

Workflow:

-

Synthesis of Sulfone (Fragment B):

-

Julia-Kocienski Coupling:

-

Setup: Flame-dried 3-neck flask under Argon.

-

Mix: Dissolve Sulfone (1.0 eq) and Aldehyde (1.1 eq) in anhydrous DME at -60°C.

-

Initiation: Add KHMDS (1.2 eq) dropwise.[1] The mixture will turn deep yellow/orange.[1]

-

Reaction: Stir at -60°C for 1 hour, then allow to warm slowly to room temperature over 4 hours. The trans-selectivity is determined during the elimination step upon warming.[1]

-

Quench: Saturated NH4Cl solution.

-

-

Purification:

Synthesis Pathway Diagram[1]

Figure 1: Stereoselective synthesis pathway via Julia-Kocienski olefination ensures high E-isomer purity.[1]

Analytical Characterization & Separation

Distinguishing the (15E) synthetic standard from the (15Z) natural isomer requires specialized chromatography.[1] Standard non-polar columns (e.g., DB-5, HP-5) often fail to resolve these isomers due to their identical molecular weight and similar boiling points.[1]

Gas Chromatography (GC-FID/MS)

Critical Requirement: High-polarity cyanopropyl stationary phase.[1]

-

Column: SP-2560 or CP-Sil 88 (100m x 0.25mm x 0.2μm).[1]

-

Carrier Gas: Hydrogen (for better resolution) or Helium.[1]

-

Temperature Program:

-

Result: The trans (15E) isomer typically elutes before the cis (15Z) isomer on highly polar columns [2].

Silver-Ion Chromatography (Ag-HPLC)

For preparative separation or absolute confirmation, Silver-Ion chromatography utilizes the ability of silver ions to complex with pi-electrons.[1]

-

Mechanism: Cis double bonds are more accessible and form stronger complexes with Ag+ than trans double bonds.

-

Elution Order: (15E) elutes significantly earlier than (15Z) (Nervonic acid).[1]

Analytical Workflow Diagram

Figure 2: Dual-method validation workflow for separating geometric isomers of Tetracosenoic acid.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5282773, 15-Tetracosenoic acid.[1] [Link]

-

Ratnayake, W. M. N., et al. "Evaluation of the CP-Sil 88 and SP-2560 GC columns used in the recently approved AOCS official method Ce 1h-05." Journal of the American Oil Chemists' Society, 2006.[2] [Link]

Methodological & Application

High-Resolution GC-MS Protocol for the Specific Detection of 15(E)-Tetracosenoic Acid (trans-Nervonic Acid)

Introduction & Scientific Rationale

15-Tetracosenoic acid (15E)- , also known as trans-Nervonic acid, is the geometric isomer of the more biologically abundant cis-Nervonic acid (15Z). While cis-Nervonic acid is a critical component of myelin sphingolipids and a biomarker for brain development, the trans isomer (15E) is often associated with exogenous dietary sources (partially hydrogenated oils) or specific metabolic stress conditions.

The Analytical Challenge

The primary challenge in analyzing 15(E)-Tetracosenoic acid is its separation from the cis isomer. Standard non-polar GC columns (e.g., 5% phenyl-methylpolysiloxane like DB-5) separate fatty acids primarily by boiling point (carbon chain length) and fail to resolve geometric isomers effectively.

Scientific Solution: This protocol utilizes a high-polarity biscyanopropyl polysiloxane column (e.g., SP-2560 or CP-Sil 88). On these phases, the strong dipole-dipole interaction with the cis double bond retards its migration relative to the trans isomer. Consequently, 15(E) elutes before 15(Z) , enabling baseline resolution and accurate quantification.

Experimental Workflow

The following diagram outlines the critical path from sample preparation to data generation.

Figure 1: End-to-end workflow for the specific isolation and detection of 15(E)-Tetracosenoic acid.

Detailed Protocol

Reagents & Standards

-

Target Standard: Methyl 15(E)-tetracosenoate (Custom synthesis or high-purity standard, e.g., from Larodan or Sigma).

-

Reference Standard: Methyl 15(Z)-tetracosenoate (Nervonic acid methyl ester) – essential for confirming resolution.

-

Internal Standard (ISTD): Methyl Tricosanoate (C23:0) or Methyl Heneicosanoate (C21:0). Note: Avoid C24:0 as it may co-elute depending on the ramp.

-

Derivatization Reagent: 14% Boron Trifluoride (BF3) in Methanol.

-

Solvents: HPLC-grade Hexane, Methanol, Chloroform, Toluene.

Sample Preparation (Lipid Extraction & Derivatization)

Rationale: Acid-catalyzed methylation (BF3) is chosen over base-catalyzed methods to ensure free fatty acids (FFAs) are also methylated, providing a "total fatty acid" profile.

-

Extraction:

-

Weigh 10-50 mg of sample into a glass screw-cap tube.

-

Add 10 µL of ISTD solution (1 mg/mL in hexane).

-

Add 2 mL Chloroform:Methanol (2:1 v/v). Vortex for 1 min.

-

Centrifuge at 3000 rpm for 5 min. Transfer the lower organic layer to a new tube.

-

Evaporate to dryness under a gentle stream of Nitrogen (N2) at 40°C.

-

-

Derivatization (FAME Synthesis):

-

Phase Separation:

-

Add 1 mL HPLC-grade Hexane and 1 mL distilled water.

-

Vortex vigorously for 1 min.

-

Centrifuge (2000 rpm, 3 min).

-

Transfer the upper hexane layer (containing FAMEs) to a GC vial containing anhydrous Na2SO4 (to remove residual water).

-

GC-MS Instrument Method

System: Agilent 7890/5977 or equivalent. Column Selection: SP-2560 (100 m × 0.25 mm × 0.20 µm) or CP-Sil 88 (100 m).[3] Note: A 100m column is recommended for maximum resolution of complex isomer mixes, but a 60m column is acceptable if only C24 isomers are of interest.

Gas Chromatograph Parameters

| Parameter | Setting | Rationale |

| Inlet | Split (10:1 to 20:[4]1) | Prevents column overload; sharpens peaks. |

| Inlet Temp | 250°C | Ensures volatilization of C24 FAMEs (BP ~230°C at reduced pressure). |

| Carrier Gas | Helium @ 1.2 mL/min | Constant flow optimizes separation efficiency. |

| Oven Program | Initial: 140°C (Hold 5 min) | Solvent focusing. |

| Ramp 1: 4°C/min to 240°C | Slow ramp maximizes resolution of isomers. | |

| Hold: 240°C for 15-20 min | Crucial: C24:1 elutes late. Isothermal hold ensures elution. | |

| Transfer Line | 250°C | Prevents condensation of heavy FAMEs. |

Mass Spectrometer Parameters (SIM Mode)

Rationale: SIM (Selected Ion Monitoring) provides 10-100x higher sensitivity than Full Scan, essential for detecting trace trans isomers.

| Ion Type | m/z | Description |

| Quantifier | 380.4 | Molecular Ion (M+) for C24:1 Methyl Ester. |

| Qualifier 1 | 74.0 | McLafferty Rearrangement (Base peak for FAMEs). |

| Qualifier 2 | 87.0 | Characteristic hydrocarbon series ion. |

| Qualifier 3 | 55.0 | Aliphatic chain fragment. |

Data Analysis & Quality Control

Identification Strategy

Since the mass spectra of cis and trans isomers are virtually identical, identification relies strictly on Retention Time (RT) and Elution Order .

-

Elution Rule: On SP-2560/CP-Sil 88 columns, 15(E)-Tetracosenoic acid elutes BEFORE 15(Z)-Tetracosenoic acid.

-

Resolution Check: The resolution (

) between the 15(E) and 15(Z) peaks must be calculated.-

Acceptance Criteria:

(Baseline separation).

-

Quantification

Calculate the concentration using the Internal Standard method:

-

RF (Response Factor): Must be determined experimentally using a standard mix, as ionization efficiency can vary slightly between C23:0 and C24:1.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Co-elution of E/Z | Ramp rate too fast or Column degraded | Reduce ramp to 2°C/min near 220-240°C. Replace column if stationary phase bleeding is high. |

| Low Sensitivity | Incomplete derivatization | Increase BF3 reaction time to 60 min; ensure Toluene is used to solubilize C24. |

| Peak Tailing | Active sites in liner | Replace inlet liner with deactivated wool; trim 10cm from column head. |

References

-

AOAC Official Method 996.06. "Fat (Total, Saturated, and Unsaturated) in Foods."[2] AOAC International.

-

Ratnayake, W. M. N., et al. (2002). "Temperature-Sensitive Resolution of cis- and trans-Fatty Acid Isomers of Partially Hydrogenated Vegetable Oils on SP-2560 and CP-Sil 88 Capillary Columns." Journal of AOAC International. Link

-

Sigma-Aldrich. "FAME Analysis by Capillary GC - Column Selection." Supelco Application Notes. Link

-

Mjøs, S. A. (2005). "Properties of trans isomers of eicosapentaenoic acid and docosahexaenoic acid methyl esters on cyanopropyl stationary phases." Journal of Chromatography A. Link

-

Larodan Research Grade Lipids. "15(E)-Tetracosenoic acid Product Data." Link

Sources

Application Note: High-Resolution HPLC Separation of 15-Tetracosenoic Acid Isomers

Executive Summary

15-Tetracosenoic acid (C24:1 n-9) exists primarily as the cis-isomer, known as Nervonic Acid , a critical component of myelin biosynthesis and a biomarker for neurodegenerative disorders. However, chemical synthesis and thermal processing can induce isomerization to the thermodynamically more stable but biologically inactive (or potentially toxic) trans-isomer.

The Analytical Challenge: Standard C18 Reverse-Phase HPLC (RP-HPLC) relies on hydrophobic partitioning, which often fails to resolve cis and trans isomers of long-chain fatty acids (LCFAs) due to their identical molecular weight and similar hydrophobicity.

The Solution: This guide presents two validated protocols. Method A (Silver Ion Chromatography) is the "Gold Standard" for baseline resolution of geometric isomers. Method B (C30 RP-HPLC) is a high-selectivity reverse-phase alternative for laboratories without argentation capabilities.

Critical Mechanism: Why Standard C18 Fails

To understand the solution, one must understand the failure mode of standard methods.

-

Hydrophobic Interaction (C18): Both cis and trans isomers have a C24 carbon chain. The "kink" in the cis chain reduces the effective contact area slightly compared to the linear trans chain, but for a C24 molecule, this difference is often insufficient for baseline separation on standard C18 columns.

-

Argentation Interaction (Ag-HPLC): Silver ions (

) form weak, reversible charge-transfer complexes with-

Cis-isomers: The "kinked" structure exposes the

-cloud more effectively, forming a stronger complex with the stationary phase. -

Trans-isomers: The linear structure sterically hinders the

-cloud, resulting in a weaker complex. -

Result: Trans elutes first; Cis (Nervonic) elutes second with significant retention.

-

Visualization: Separation Logic

Figure 1: Comparison of separation mechanisms. Ag-HPLC exploits electronic differences rather than just hydrophobicity.

Sample Preparation: Derivatization to FAMEs

Direct analysis of Free Fatty Acids (FFAs) causes peak tailing due to carboxyl group interactions. We strongly recommend converting samples to Fatty Acid Methyl Esters (FAMEs) prior to HPLC.

Protocol: Acid-Catalyzed Methylation

-

Dissolve: 10 mg of lipid sample in 1 mL Toluene.

-

React: Add 2 mL of 1% Sulfuric Acid in Methanol.

-

Heat: Incubate at 50°C for 12 hours (mild conditions prevent thermal isomerization).

-

Extract: Add 5 mL of 5% NaCl solution and 2 mL of Hexane. Vortex and centrifuge.

-

Dry: Collect the upper Hexane layer, dry over anhydrous

, and evaporate under Nitrogen. -

Reconstitute: Dissolve residue in Mobile Phase A (Hexane).

Method A: Silver Ion HPLC (The Gold Standard)

This method utilizes a cation-exchange column loaded with silver ions. It provides the highest resolution between cis and trans isomers.

Chromatographic Conditions

| Parameter | Specification | Note |

| Column | Varian ChromSpher 5 Lipids (or equiv. Ag-loaded SCX) | 250 x 4.6 mm, 5 µm. Dedicated for lipids.[1][2][3][4][5][6][7] |

| Mobile Phase | Isocratic : 99.5% Hexane / 0.5% Acetonitrile | ACN acts as the "displacer" for the |

| Flow Rate | 1.0 mL/min | Adjust based on backpressure (< 150 bar). |

| Temperature | 25°C (Ambient) | Do not heat. High temp reduces Ag-olefin stability. |

| Injection | 10 - 20 µL | Sample in Hexane. |

| Detection | ELSD (Evaporative Light Scattering) | Drift Tube: 40°C, Gain: 5, Gas: 3.5 bar ( |

| Alt. Detection | UV @ 205-210 nm | Low sensitivity; requires high-purity solvents. |

Expected Results

-

Elution Order: Saturated FAMEs (void volume)

trans-15-tetracosenoate -

Resolution (

): Typically > 2.5 (Baseline).

Method B: C30 Reverse Phase (The Alternative)

If Ag-columns are unavailable, a C30 (Triacontyl) stationary phase offers significantly higher shape selectivity than C18, allowing for partial to full resolution of isomers.

Chromatographic Conditions

| Parameter | Specification | Note |

| Column | Thermo Acclaim C30 (or YMC Carotenoid C30) | 150 x 4.6 mm, 3 µm. High shape selectivity. |

| Mobile Phase A | Methanol : Water (90:10 v/v) | Contains 10mM Ammonium Acetate (if using MS). |

| Mobile Phase B | MTBE (Methyl tert-butyl ether) : Methanol (90:10 v/v) | Strong solvent for elution. |

| Gradient | 0-20 min: 100% A | Slow gradient required for isomer separation. |

| Flow Rate | 0.8 mL/min | C30 phases are dense; watch backpressure. |

| Temperature | 30°C | Controlled temp improves reproducibility. |

| Detection | APCI-MS or ELSD | ESI is difficult for neutral FAMEs; APCI is preferred. |

Experimental Workflow Diagram

Figure 2: Decision tree and workflow for 15-Tetracosenoic acid analysis.

Troubleshooting & Validation

System Suitability Criteria

Before running unknown samples, inject a standard mix containing both cis and trans isomers (often created by UV-irradiating a pure Nervonic acid standard for 30 mins).

-

Tailing Factor (

): Must be < 1.2 for the cis peak. -

Resolution (

): Must be > 1.5 between cis and trans peaks. -

Signal-to-Noise (S/N): > 10 for the Limit of Quantitation (LOQ).

Common Issues

-

Silver Leaching (Method A): If retention times decrease over time, the column is losing Ag ions. Solution: Regenerate the column by flushing with

solution (consult manufacturer protocol) or ensure mobile phase is strictly anhydrous. -

Baseline Drift (ELSD): Caused by impurities in the Hexane. Solution: Use HPLC-grade or MS-grade solvents only.

-

Peak Broadening: Usually indicates column overload or poor solubility. Solution: Dilute sample or increase column temperature slightly (only for Method B; keep Method A ambient).

References

-

Christie, W. W. (2023). Silver Ion Chromatography of Lipids. Lipid Library.[1] [Link]

-

Momchilova, S., & Nikolova-Damyanova, B. (2003). Stationary phases for silver ion chromatography of lipids. Journal of Separation Science, 26(3‐4), 261-270. [Link]

-

Sander, L. C., & Wise, S. A. (1998). Shape selectivity in reversed-phase liquid chromatography for the separation of planar and non-planar solutes. Journal of Chromatography A, 656(1-2), 335-351. [Link]

Sources

- 1. aocs.org [aocs.org]

- 2. hplc.eu [hplc.eu]

- 3. Silver ion chromatography of lipids and fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. agilent.com [agilent.com]

- 6. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Preparation of fatty acid methyl esters (FAME) for 15-Tetracosenoic acid (15E)-

Application Note: High-Fidelity Preparation of Fatty Acid Methyl Esters (FAME) for 15-Tetracosenoic Acid (15E)-

Executive Summary

This guide details the protocol for the derivatization of 15-Tetracosenoic acid (15E)- (also known as trans-Nervonic acid) into its methyl ester (FAME) for Gas Chromatography (GC) analysis.

Unlike common short-chain fatty acids, 15-Tetracosenoic acid presents two specific analytical challenges:

-

Solubility: The long C24 hydrophobic tail renders the molecule insoluble in standard methanolic reagents, leading to incomplete derivatization and poor quantitation.

-

Stereochemical Integrity: While trans isomers are thermodynamically more stable than their cis counterparts, harsh acidic conditions can still induce equilibrium isomerization, obscuring the biological reality of the sample.

This protocol utilizes a Toluene-Assisted Acid-Catalyzed Methylation strategy to ensure complete solubilization and quantitative conversion while minimizing isomerization artifacts.

Chemical Context & Mechanism

Target Molecule: 15-Tetracosenoic acid, (15E)- Structure: C24:1 n-9 trans CAS: 115863-91-7 Molecular Weight: 366.6 g/mol [1]

The Solubility Challenge: Standard FAME protocols use Boron Trifluoride (BF3) or Sulfuric Acid (H2SO4) in pure methanol. Long-chain fatty acids (VLCFAs) like C24:1 precipitate in pure methanol before the reaction occurs. Critical Intervention: A non-polar co-solvent (Toluene or Benzene) is strictly required to keep the C24 acid in the liquid phase to react with the methanolic catalyst.

The Reaction:

Method Selection Matrix

| Method | Suitability for C24:1 (15E) | Pros | Cons |

| Base-Catalyzed (NaOMe) | NO | Fast, room temp. | Does not react with Free Fatty Acids. Only works for esterified lipids (triglycerides). |

| Standard BF3-Methanol | Low | Common. | Solubility failure. C24 precipitates. BF3 shelf-life issues lead to artifacts. |

| H2SO4-MeOH + Toluene | High (Recommended) | Excellent solubility, robust, cheap. | Requires heating (potential isomerization if uncontrolled). |

| TMS-Diazomethane | High (Alternative) | Room temp, instant, no isomerization. | Toxic, expensive, potentially hazardous (explosive). |

Protocol: Toluene-Assisted H2SO4 Methylation

Scope: This protocol is optimized for Free Fatty Acids (FFA). If the source is a complex lipid (e.g., Sphingomyelin), this acid method will transesterify it, but reaction times may need extension to 2 hours.

Reagents & Equipment

-

Sample: 15-Tetracosenoic acid (15E)- standard or extract (1–10 mg).

-

Reagent A (Catalyst): 1% or 2% Sulfuric Acid (H2SO4) in Anhydrous Methanol. (Prepare fresh: slowly add 1 mL conc. H2SO4 to 99 mL cold methanol).

-

Reagent B (Co-solvent): Toluene (HPLC Grade).

-

Extraction Solvent: n-Hexane or n-Heptane.

-

Neutralization: 5% Sodium Chloride (NaCl) aqueous solution.[2]

-

Vessels: Screw-cap glass culture tubes with Teflon-lined caps (Critical to prevent solvent loss).

-

Heat Source: Heating block set to 80°C.

Step-by-Step Procedure

Step 1: Solubilization (The Critical Step)

-

Weigh 1–5 mg of the C24:1 sample into a glass tube.

-

Add 0.5 mL of Toluene .

-

Vortex for 10 seconds. Ensure the solid is completely dissolved. If not, gently warm to 30°C.

-

Why? Methanol is a poor solvent for C24. Toluene acts as the bridge, ensuring the fatty acid is available for the catalyst.

-

Step 2: Derivatization

-

Add 1.0 mL of Reagent A (1% H2SO4 in Methanol) to the toluene solution.

-

Flush the headspace with Nitrogen gas for 5 seconds to remove oxygen (prevents oxidation of the double bond).

-

Cap tightly with a Teflon-lined cap.

-

Incubate at 80°C for 60 minutes .

-

Note: 60 mins is sufficient for FFAs. If starting from intact lipids, extend to 90-120 mins.

-

-

Shake the tube gently every 20 minutes to ensure phase mixing (Toluene and Methanol are miscible at high temps but may separate slightly).

Step 3: Extraction

-

Cool the tube to room temperature.

-

Add 1.0 mL of 5% NaCl solution (stops the reaction and increases ionic strength to drive FAMEs into organic phase).

-

Add 1.0 mL of n-Hexane .

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 1000 x g for 3 minutes to separate phases.

Step 4: Purification

-

Carefully transfer the top organic layer (Hexane) to a clean vial containing a small spatula tip of Anhydrous Na2SO4.

-

Allow to sit for 5 minutes (to remove trace water).

-

Transfer the dry hexane supernatant to a GC vial with a glass insert.

-

Optional: If concentration is too low, evaporate under Nitrogen stream and reconstitute in 100 µL Hexane.

Quality Control & Analysis

GC-FID/MS Parameters

To separate the (15E)- trans isomer from the common (15Z)- cis (Nervonic acid) isomer, a high-polarity cyanopropyl column is mandatory. Non-polar columns (e.g., DB-5, HP-5) will likely co-elute these isomers.

| Parameter | Setting |

| Column | SP-2560 or CP-Sil 88 (100 m x 0.25 mm x 0.2 µm) |

| Carrier Gas | Helium (Flow: 1.0 mL/min) or Hydrogen (Flow: 1.5 mL/min) |

| Inlet | Split (10:1 to 50:1 depending on conc.), 250°C |

| Oven Program | 140°C (hold 5 min) |

| Detector | FID (260°C) or MS (Scan 50-500 m/z) |

Expected Results

-

Retention Time: On a SP-2560 column, the trans (15E) isomer typically elutes before the cis (15Z) isomer.

-

Resolution: A 100m column should provide baseline resolution (R > 1.5) between C24:1 trans and C24:1 cis.

Workflow Visualization

Figure 1: Critical workflow for C24:1 FAME preparation emphasizing the toluene solubilization step.

Troubleshooting & Critical Control Points

| Issue | Probable Cause | Corrective Action |

| Low Yield / Small Peaks | Sample precipitation. | Check Toluene ratio. Ensure sample is fully dissolved before adding acid/methanol. |

| Extra Peaks (Artifacts) | Oxidative degradation. | Flush reaction vials with Nitrogen before heating.[4] Add BHT (0.01%) if necessary. |

| Isomerization (Cis appearing) | Overheating. | Strictly limit heating to 80°C . Do not exceed 60 mins for FFAs. |

| Cloudy Hexane Layer | Water contamination. | Ensure sufficient Na2SO4 drying. Water damages GC columns. |

References

-

Christie, W. W. (1993).[5] Preparation of ester derivatives of fatty acids for chromatographic analysis.[4][5][6][7][8][9][10] Advances in Lipid Methodology. Link

-

Ichihara, K., & Fukubayashi, Y. (2010).[4] Preparation of fatty acid methyl esters for gas-liquid chromatography.[5][7][9][11][12][13] Journal of Lipid Research, 51(3), 635–640. Link

-

Mossoba, M. M., et al. (2001). Official Methods for the Determination of Trans Fat. AOCS Official Method Ce 1h-05. Link

-

Larodan Research Grade Lipids. (n.d.).[1] 15(E)-Tetracosenoic acid Product Data.Link

Sources

- 1. larodan.com [larodan.com]

- 2. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 3. labtorg.kz [labtorg.kz]

- 4. FA derivatization | Cyberlipid [cyberlipid.gerli.com]

- 5. ars.usda.gov [ars.usda.gov]

- 6. researchgate.net [researchgate.net]

- 7. gcms.cz [gcms.cz]

- 8. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. gcms.cz [gcms.cz]

- 13. aocs.org [aocs.org]

Application Note: Optimized Solvent Extraction Strategies for Very Long Chain Fatty Acids (VLCFA)

Abstract & Introduction

Very Long Chain Fatty Acids (VLCFAs), defined as fatty acids with a carbon chain length of

Accurate quantification is clinically critical; elevated plasma C26:0 and increased C26:0/C22:0 ratios are the primary biochemical markers for peroxisomal disorders such as X-linked Adrenoleukodystrophy (X-ALD) and Zellweger Spectrum Disorders .

This guide outlines two distinct extraction workflows:

-

The Modified Folch Method: The gold standard for absolute quantitation in clinical diagnostics.

-

The MTBE (Matyash) Method: A superior protocol for high-throughput lipidomics and automation.[3][4]

The Physicochemical Challenge

Standard lipid extraction protocols (unmodified Bligh & Dyer) often yield poor recovery for VLCFAs due to two factors:

-

Protein Binding: VLCFAs are frequently sequestered within the hydrophobic pockets of albumin or membrane proteins.

-

Solubility: The partition coefficient (

) of C26:0 is significantly higher than C16:0, requiring non-polar solvents with high solvation power.

Key Insight: To achieve >95% recovery, the extraction system must often be acidified (to protonate fatty acids, breaking ionic protein bonds) and heated (to increase solubility of saturated VLCFA chains).

Method Selection Matrix

| Feature | Modified Folch (Chloroform/MeOH) | MTBE (Matyash) Method | Solid Phase Extraction (SPE) |

| Primary Use | Clinical Diagnostics (X-ALD) | Lipidomics / High Throughput | Targeted Enrichment |

| Solvent Toxicity | High (Chloroform is carcinogenic) | Moderate (MTBE is volatile but safer) | Low (depends on elution) |

| Phase Separation | Lipids in Lower Phase | Lipids in Upper Phase | N/A (Solid Phase) |

| Automation | Difficult (Lower phase pipetting) | Excellent (Upper phase pipetting) | Excellent |

| VLCFA Recovery | >98% (with acidification) | ~95% | Variable |

Visualizing the Workflow

The following diagram illustrates the decision logic and workflow for VLCFA analysis.

Caption: Decision tree for VLCFA extraction. Acid hydrolysis is the critical common denominator for releasing protein-bound VLCFAs.

Protocol A: Modified Folch Method (Gold Standard)

Best for: Clinical diagnostics of X-ALD where absolute quantification of C26:0 is required.

Reagents Required[6][7][8][9]

-

Acid Reagent: 0.5 M HCl in Methanol (or aqueous HCl added to sample).

-

Internal Standard (ISTD): Deuterated C26:0 (

-C26:0) and C22:0 ( -

Wash Buffer: 0.9% NaCl (aqueous).

Step-by-Step Procedure

-

Sample Preparation:

-

Aliquot 100 µL of plasma or 10 mg of homogenized tissue into a glass screw-cap tube (VLCFAs adhere to plastic).

-

Spike ISTD: Add 10 µL of deuterated internal standard mix.

-

-

Protein Precipitation & Hydrolysis:

-

Modification: Add 200 µL of 0.5 M HCl.

-

Vortex vigorously for 1 minute.

-

Incubate: Room temperature for 30 mins (shaking). Note: For total lipid analysis including esterified VLCFAs, a saponification step (heating at 80°C with methanolic NaOH) is performed here before acidification.

-

Phase Separation:

-

Add 500 µL of Wash Buffer (0.9% NaCl) to induce phase separation.

-

Centrifuge at 3,000 x g for 5 minutes at 4°C.

-

Result: Three layers form.

-

Top: Aqueous (Polar metabolites, salts).

-

Middle: Protein disk.

-

Bottom: Organic (Chloroform + VLCFAs).

-

-

-

Collection:

-

Carefully insert a glass Pasteur pipette through the upper layers.

-

Aspirate the lower organic phase and transfer to a clean glass vial.

-

Optional: Re-extract the upper phase with 1 mL Chloroform to maximize recovery.[6]

-

-

Drying:

-

Evaporate solvent under a stream of Nitrogen (

) at 40°C. Do not over-dry , as VLCFAs can oxidize or adsorb irreversibly to the glass.

-

Protocol B: MTBE (Matyash) Method (High-Throughput)

Best for: Lipidomics labs using automated liquid handlers.

Reagents Required[6][7][8][9]

Step-by-Step Procedure

-

Homogenization:

-

Add 1.5 mL Methanol to the sample (plasma/tissue) in a glass tube. Vortex.

-

Add 5 mL MTBE .

-

Incubate for 1 hour at room temperature with shaking.

-

-

Phase Separation:

-

Add 1.25 mL Water .

-

Vortex for 30 seconds.

-

Centrifuge at 1,000 x g for 10 minutes.

-

-

Collection (The MTBE Advantage):

-

Drying:

-

Dry under Nitrogen or vacuum concentrator.

-

Downstream Processing: Derivatization (FAMEs)

VLCFAs are non-volatile and cannot be analyzed by GC-MS in their free form. They must be converted to Fatty Acid Methyl Esters (FAMEs).

Protocol

-

Reconstitution: Dissolve the dried lipid extract (from Protocol A or B) in 500 µL of Methanolic HCl (1N) or Boron Trifluoride (BF3)-Methanol .

-

Reaction: Cap the vial tightly (Teflon-lined cap). Heat at 80°C for 45 minutes .

-

Extraction of FAMEs:

-

Analysis: Inject 1 µL into GC-MS (SIM mode targeting m/z 74, 87, and molecular ions for C26:0).

Quality Control & Troubleshooting

Phase Separation Logic Diagram

Use this diagram to visualize the physical separation differences between the two methods.

Caption: In Folch, lipids are at the bottom (hard to pipette). In MTBE, lipids are at the top (easy to pipette).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Recovery of C26:0 | Incomplete hydrolysis of protein bonds. | Increase acid concentration (HCl) or incubation time during extraction. |

| Peak Tailing (GC-MS) | Incomplete derivatization. | Ensure reaction vials are sealed tight; check water content (water inhibits esterification). |

| Plastic Contamination | Phthalates leaching from tubes. | MANDATORY: Use only glass vials and glass pipettes. Avoid plastic tips if possible. |

| Variable Ratios | Oxidation of unsaturated chains.[6] | Add 0.01% BHT (Butylated hydroxytoluene) to solvents as an antioxidant. |

References

-

Moser, A. B., et al. (1999). "Plasma very long chain fatty acids in 3,000 peroxisome disease patients and 29,000 controls." Annals of Neurology.

-

Folch, J., Lees, M., & Sloane Stanley, G. H. (1957).[9] "A simple method for the isolation and purification of total lipides from animal tissues."[5][9] Journal of Biological Chemistry.

-

Matyash, V., et al. (2008).[3] "Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics." Journal of Lipid Research.[3][12]

-

Valianpour, F., et al. (2003). "Quantitative analysis of very long-chain fatty acids... by electrospray ionization mass spectrometry." Molecular Genetics and Metabolism.

-

BenchChem Technical Support. (2025). "Optimizing Very Long-Chain Fatty Acid (VLCFA) Extraction from Cells." BenchChem Protocols.

Sources

- 1. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. publications.mpi-cbg.de [publications.mpi-cbg.de]

- 5. repository.seafdec.org [repository.seafdec.org]

- 6. benchchem.com [benchchem.com]

- 7. vliz.be [vliz.be]

- 8. repository.seafdec.org [repository.seafdec.org]

- 9. protocols.io [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. Fast Diffusion of Very Long Chain Saturated Fatty Acids across a Bilayer Membrane and Their Rapid Extraction by Cyclodextrins: IMPLICATIONS FOR ADRENOLEUKODYSTROPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Absence of a Very Long Chain Fatty Acid (VLCFA) in Lipid A Impairs Agrobacterium fabrum Plant Infection and Biofilm Formation and Increases Susceptibility to Environmental Stressors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

Application Note: Cell Culture Supplementation with 15-Tetracosenoic Acid (15E)-

[1]

Executive Summary & Critical Isomer Distinction

This guide provides a standardized methodology for supplementing cell cultures with 15-Tetracosenoic acid .[1] As a Very Long Chain Fatty Acid (VLCFA, C24:1), this lipid presents significant challenges regarding solubility and cellular uptake.

⚠️ Critical Isomer Verification

Before proceeding, you must verify the stereochemistry of your reagent. The biological effects of the two isomers are diametrically opposed:

| Feature | Nervonic Acid (15Z) | (15E)-Tetracosenoic Acid |

| Structure | Cis-isomer (Bent chain) | Trans-isomer (Linear chain) |

| Biological Role | Essential for myelin biosynthesis; neurotrophic.[1] | Non-physiological (or trace); often used to study membrane rigidity or lipotoxicity. |

| Membrane Effect | Increases membrane fluidity. | Decreases membrane fluidity (rigidifies). |

| Typical Use | Remyelination studies, peroxisomal disorders. | Biophysics, trans-fat toxicity models, internal standards. |

Note: This protocol focuses on the (15E)- isomer as requested, but the solubilization chemistry is identical for the (15Z) isomer. If your goal is neuroprotection/myelination, ensure you are not accidentally using the (15E) trans isomer, as it may induce cytotoxicity rather than trophic support.

Pre-Protocol: Reagent Preparation & Solubility[1]

VLCFAs are practically insoluble in aqueous media.[2] Direct addition to cell culture media results in precipitation, micelle formation, or adhesion to plasticware, leading to null results. BSA-Conjugation is mandatory. [1]

Materials Required[3][4][5][6][7][8][9][10][11]

-

Target Lipid: 15-Tetracosenoic acid (15E)- (Powder).[1]

-

Carrier: Fatty Acid-Free (FAF) Bovine Serum Albumin (BSA) (Lyophilized, >98% purity).

-

Solvent: Dimethyl Sulfoxide (DMSO) (Cell culture grade) or Ethanol (Abs).

-

Base Media: Serum-free media (e.g., RPMI-1640 or DMEM).[1]

-

Equipment: 37°C and 55°C water baths, 0.22 µm PES syringe filter (Do not use cellulose acetate).

Step-by-Step Conjugation Protocol (The "Complexing" Method)[1]

This method generates a 4:1 (FA:BSA) molar ratio stock solution, which mimics physiological transport and ensures bioavailability.

Phase A: Preparation of Stocks[3]

-

Prepare 20% (w/v) BSA Solution:

-

Dissolve FAF-BSA in serum-free media.[1]

-

Note: Allow to sit at room temperature for 30 mins to hydrate; do not vortex vigorously to avoid foaming. Filter sterilize (0.22 µm).

-

-

Prepare 50 mM Lipid Stock:

-

Dissolve 15-Tetracosenoic acid (15E)- in pure DMSO.[1]

-

Critical: If the solution is cloudy, warm to 55°C until crystal clear. VLCFAs often require heat to fully solubilize in DMSO.

-

Phase B: The Conjugation Reaction

-

Pre-warm the 20% BSA solution to 37°C .

-

Pre-warm the Lipid/DMSO stock to 55°C .

-

Dropwise Addition (Critical Step):

-

While vortexing the BSA solution at medium speed, add the Lipid/DMSO stock dropwise.

-

Visual Check: The solution may turn transiently turbid but should clear as the albumin binds the fatty acid.[4]

-

Final Stock Concentration: Target a final lipid concentration of 2-5 mM in the BSA stock.

-

-

Incubation:

-

Incubate the mixture at 37°C for 30-60 minutes with continuous gentle shaking. This allows the hydrophobic fatty acid tail to bury itself into the BSA hydrophobic pockets.

-

-

Final Filtration:

Visualization: Solubilization Workflow

Caption: Workflow for generating bioavailable BSA-conjugated 15-Tetracosenoic acid stocks.

Experimental Design: Cell Treatment

Dose-Response Strategy

Because the (15E) isomer is non-physiological and potentially lipotoxic (inducing ferroptosis or ER stress), strict dose-ranging is required.[1]

| Parameter | Recommendation |

| Cell Seeding | Seed cells 24h prior. Reach 60-70% confluency at time of treatment.[1] |

| Serum Conditions | Reduce FBS to 1-2% during treatment to prevent interference from serum lipids, OR use serum-free media supplemented with the BSA-Lipid complex.[1] |

| Dose Range (15E) | 10 µM, 25 µM, 50 µM, 100 µM . (Note: >100 µM often induces apoptosis in trans-fat studies).[1] |

| Dose Range (15Z) | 25 µM, 50 µM, 100 µM, 200 µM . (Nervonic acid is generally well-tolerated).[1] |

| Vehicle Control | Mandatory: Cells treated with BSA/DMSO solution (no lipid) at equivalent volumes. |

| Exposure Time | 24 - 48 hours for uptake studies; 72 hours for phenotypic changes (e.g., neurite outgrowth).[1] |

Protocol Execution

-

Dilute the Working Stock (BSA-Conjugated Lipid) into pre-warmed culture media to the desired final concentration (e.g., 50 µM).

-

Aspirate old media from cells.

-

Add treatment media gently.

-

Incubate at 37°C / 5% CO2.

Analytical Readouts & Validation

How do you know the experiment worked?

A. Lipidomics (Validation of Uptake)

-

Method: Gas Chromatography-Mass Spectrometry (GC-MS).[1]

-

Target: Extract total lipids, transmethylate to FAMEs (Fatty Acid Methyl Esters).

-

Differentiation: You must use a GC column capable of separating cis and trans isomers (e.g., high-polarity cyanopropyl phases like CP-Sil 88 or SP-2560).[1] Standard non-polar columns may co-elute (15E) and (15Z).

B. Membrane Fluidity (Functional Assay)

-

Method: FRAP (Fluorescence Recovery After Photobleaching) or Laurdan dye imaging.

-

Expectation:

-

(15Z) Nervonic Acid: Increases fluidity (Generalized Polarization decreases).

-

(15E) Trans Isomer: Decreases fluidity (Generalized Polarization increases).

-

C. Toxicity / Viability[1][4][6][9]

Biological Mechanism: Pathway Impact[1]

Caption: Cellular fate of VLCFAs. The stereochemistry (E vs Z) dictates the final biological impact on membrane dynamics.

References

-

Amézaga, J., et al. (2018). "A simple protocol to produce mature human-induced pluripotent stem cell-derived cardiomyocytes." ResearchGate.[4] (Methodology for BSA-Fatty Acid conjugation).

-

Cayman Chemical. (2024).[3] "Nervonic Acid Product Information & Solubility Data." Cayman Chemical.[3] (Solubility data for C24:1 isomers).

-

Listenberger, L. L., et al. (2003). "Triglyceride accumulation protects against fatty acid-induced lipotoxicity."[1] PNAS. (Mechanisms of FA toxicity and BSA loading).

-

Erb, M., et al. (2021). "Cell Culture Models of Fatty Acid Overload: Problems and Solutions." Frontiers in Physiology. (Review of albumin conjugation ratios and temperature management).

-

FooDB. (2015). "(15Z)-tetracosenoate Compound Summary." FooDB. (Chemical properties of C24:1).[3]

Application Note: High-Resolution Quantification of (15E)-15-Tetracosenoic Acid in Human Plasma via GC-MS

This Application Note is structured to address the specific challenge of quantifying the trans-isomer (15E)-15-Tetracosenoic acid in the presence of its naturally abundant cis-isomer (Nervonic acid).

Abstract & Scope

This protocol details the extraction, derivatization, and quantification of (15E)-15-Tetracosenoic acid (Trans-Nervonic Acid) in biological plasma. While its cis-isomer (Nervonic acid, 15Z) is a major component of myelin sphingolipids, the trans (15E) isomer is typically a trace biomarker associated with dietary intake of hydrogenated oils or endogenous free-radical-mediated isomerization (oxidative stress).

The Critical Challenge: Standard C18 or non-polar GC columns cannot adequately resolve the (15E) and (15Z) isomers, leading to co-elution and inaccurate quantitation. This method utilizes a 100% biscyanopropyl polysiloxane stationary phase to achieve baseline resolution (

Experimental Design & Logic (E-E-A-T)

Method Selection: GC-MS vs. LC-MS

While LC-MS/MS is powerful for intact lipids, Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for fatty acid isomer analysis. The geometric difference between cis (bent) and trans (linear) configurations interacts distinctively with high-polarity GC stationary phases, offering separation efficiency that LC reverse-phase columns struggle to match for positional isomers of Very Long Chain Fatty Acids (VLCFAs).

Internal Standard Strategy

To ensure self-validating quantification, we utilize Tricosanoic Acid (C23:0) or d9-Nervonic Acid as the Internal Standard (IS).

-

Why: C23:0 is absent or negligible in human plasma, making it a cost-effective surrogate.

-

Best Practice: If budget permits, deuterated Nervonic Acid-d9 is preferred to correct for specific ionization variances of the C24 chain length.

Derivatization Logic

Free fatty acids (FFAs) and esterified lipids (PLs, TAGs) must be converted to Fatty Acid Methyl Esters (FAMEs) to increase volatility and thermal stability. We employ Acid-Catalyzed Transesterification (Methanolic HCl) rather than base catalysis.

-

Reasoning: Base catalysis (e.g., KOH/MeOH) does not effectively transesterify sphingolipids (sphingomyelin), which are the primary reservoir of tetracosenoic acid in plasma. Acid catalysis ensures total lipid quantification.

Visual Workflows

Analytical Workflow

The following diagram outlines the critical path from sample to data.

Figure 1: Step-by-step analytical workflow ensuring total lipid recovery and specific isomer conversion.

Isomer Separation Mechanism

Understanding why the column choice matters is critical for reproducibility.

Figure 2: Mechanism of separation. The 'kinked' cis-isomer interacts more strongly with the polar cyano-groups of the column, increasing its retention time relative to the trans-isomer.

Detailed Protocol

Reagents & Equipment

-

Standards: (15E)-15-Tetracosenoic acid methyl ester (Reference Std), Nervonic acid methyl ester (Interference check), Tricosanoic acid (C23:0) (Internal Standard).[1][2][3]

-

Solvents: Methanol (HPLC grade), Acetyl Chloride (or 3N Methanolic HCl), Hexane, Potassium Carbonate (

). -

Column: SP-2560 or CP-Sil 88 (100 m × 0.25 mm × 0.20 µm). Note: A 100m column is highly recommended for VLCFA isomer splitting.

Sample Preparation (Step-by-Step)

-

Spiking: Aliquot 100 µL of plasma into a glass screw-cap tube. Add 10 µL of Internal Standard (100 µg/mL C23:0 in Toluene).

-

Lipid Extraction (Modified Folch):

-

Add 1.5 mL Methanol and 3.0 mL Chloroform (1:2 v/v). Vortex for 1 min.

-

Add 0.5 mL ultrapure water to induce phase separation. Centrifuge at 3000 rpm for 5 min.

-

Collect the lower (organic) phase into a clean tube.

-

Critical Step: Re-extract the upper phase with 2 mL Chloroform to ensure recovery of polar phospholipids. Combine organic phases.[4]

-

-

Evaporation: Dry the extract under a gentle stream of Nitrogen at 40°C.

-

Derivatization (Transesterification):

-

Resuspend dried residue in 1 mL of 3N Methanolic HCl .

-

Incubate at 100°C for 60 minutes . (Tightly capped to prevent evaporation).

-

Note: This harsh condition is required to break the amide bond in sphingomyelin.

-

-

FAME Extraction:

-

Cool to room temperature.[5] Add 2 mL Hexane and 0.5 mL Water .

-

Vortex vigorously. Centrifuge.

-

Transfer the upper Hexane layer (containing FAMEs) to a GC vial.

-

(Optional) Neutralize acid carryover by washing hexane with 0.5 mL 6%

.

-

GC-MS Instrument Parameters

| Parameter | Setting | Rationale |

| Inlet Temp | 250°C | Ensure volatilization of C24 FAMEs. |

| Injection Mode | Splitless (1 min) | Maximize sensitivity for trace trans isomers. |

| Carrier Gas | Helium, 1.0 mL/min | Constant flow for stable retention times. |

| Oven Program | 100°C (hold 2 min) → 10°C/min to 175°C → 2°C/min to 240°C (hold 20 min). | Slow ramp (2°C/min) is vital for isomer resolution. |

| Transfer Line | 260°C | Prevent condensation of VLCFAs. |

| Ion Source | 230°C (EI mode) | Standard Electron Impact ionization (70eV). |

| Acquisition | SIM Mode | Selected Ion Monitoring for Quantification.[2][5][6] |

Mass Spectrometry Detection (SIM)

Run in SIM mode to reject matrix noise.

-

Target (15E-24:1): m/z 380.4 (Molecular Ion

), m/z 74 (McLafferty), m/z 348 ( -

Internal Standard (C23:0): m/z 368.4 (

).

Data Analysis & Validation

Identification Criteria

The (15E) isomer will elute before the (15Z) isomer on a cyanopropyl column.

-

Retention Time (RT): Expect (15E) at approx. 38.5 min and (15Z) at 39.2 min (dependent on flow/column length).

-

Resolution (

): Calculate resolution between the Trans and Cis peaks.

Quantification Calculation

Calculate the concentration (

Validation Summary (Expected Performance)

| Metric | Specification |

| Linearity ( | > 0.995 (Range: 0.1 – 50 µM) |

| LOD (Limit of Detection) | ~ 50 nM (in plasma) |

| Recovery | 85% - 110% (Spike recovery in plasma) |

| Precision (CV) | < 15% (Inter-day) |

References

-

AOAC Official Method 996.06. (2000). Fat (Total, Saturated, and Unsaturated) in Foods, Hydrolytic Extraction Gas Chromatographic Method. AOAC International.

-

Mossoba, M. M., et al. (2001). Rapid determination of total trans fat... by capillary GC. Journal of the American Oil Chemists' Society.

-

Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research.

-

Christie, W. W. (2025). Gas Chromatography and Lipids: A Practical Guide. Lipid Maps.

-

Sansone, A., et al. (2013). Fatty acid isomers in plasma: biomarkers of dietary intake and metabolic status. PLOS ONE.

Sources

- 1. researchgate.net [researchgate.net]

- 2. db-thueringen.de [db-thueringen.de]

- 3. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lipidmaps.org [lipidmaps.org]

- 5. researchgate.net [researchgate.net]

- 6. Quantitation of total fatty acids in plasma and serum by GC-NCI-MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Resolution and Quantification of C24:1 Trans Fatty Acids using Silver-Ion Solid-Phase Extraction (Ag⁺-SPE)

Introduction & Mechanistic Rationale

The analysis of very long-chain monounsaturated fatty acids (VLCMUFAs), specifically the cis and trans isomers of C24:1, presents a significant analytical challenge in lipidomics and drug development. While cis-15-tetracosenoic acid (nervonic acid) is a critical component of nervous system sphingolipids and myelin, its geometric isomer, trans-15-tetracosenoic acid, is often evaluated as a biomarker for dietary trans fatty acid exposure or metabolic dysregulation[1].

The Analytical Challenge: Standard capillary gas chromatography (GC) relies on boiling point and polarity differences. However, the cis and trans isomers of C24:1 possess nearly identical physicochemical properties and molecular weights, causing them to frequently co-elute even on 100-meter highly polar biscyanopropyl columns[2].

The Ag⁺-SPE Solution (Expertise & Causality): To achieve baseline resolution, a pre-chromatographic fractionation step using Silver-Ion Solid-Phase Extraction (Ag⁺-SPE) is mandatory. This technique exploits the spatial geometry of the carbon-carbon double bonds. Silver ions (Ag⁺) anchored to a strong cation exchange (SCX) silica support act as electron acceptors, forming reversible charge-transfer polar complexes with the π-electrons of the unsaturated fatty acid methyl esters (FAMEs)[2].

-